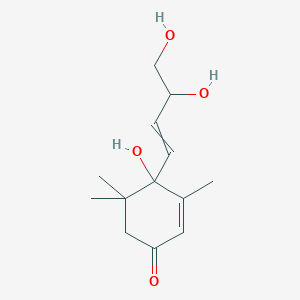

Cucumegastigmane I

Description

Properties

IUPAC Name |

4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLCQYMRNGWEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Cucumegastigmane I from Cucumis sativus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and structural elucidation of Cucumegastigmane I, a megastigmane-class compound first identified in the leaves of Cucumis sativus (cucumber). This document provides a comprehensive overview of the methodologies employed for the extraction, purification, and characterization of this natural product. It includes representative experimental protocols, a summary of its structural and physicochemical properties, and a discussion of its potential biological activities, with a focus on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of compounds derived from Cucumis sativus.

Introduction

Cucumis sativus L., commonly known as cucumber, is a widely cultivated plant in the gourd family, Cucurbitaceae. Beyond its culinary use, various parts of the cucumber plant have been utilized in traditional medicine for their therapeutic properties. Phytochemical investigations have revealed a diverse array of secondary metabolites, including cucurbitacins, flavonoids, and terpenoids.[1][2] Among these are the megastigmanes, a class of C13-norisoprenoids derived from the degradation of carotenoids.

In 2007, a study by Kai et al. reported the isolation and characterization of two new megastigmanes, named this compound and II, from the leaves of Cucumis sativus.[1] This discovery added to the growing body of knowledge about the chemical diversity of this common vegetable and opened avenues for investigating the biological activities of these novel compounds. This guide provides an in-depth look at the scientific process behind the discovery and isolation of this compound.

Physicochemical and Structural Data of this compound

The structure of this compound was elucidated using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The absolute stereochemistry was determined through chemical conversion and the application of the modified Mosher's method.[1]

| Property | Data |

| Molecular Formula | C₁₃H₂₀O₄ |

| Molar Mass | 240.30 g/mol |

| IUPAC Name | (4S)-4-hydroxy-4-((3S,4E)-3-hydroxy-4-methyl-1-hexen-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one |

| Class | Megastigmane |

| Source | Leaves of Cucumis sativus L. |

| Appearance | Reported as a colorless oil |

Note: Detailed experimental data such as specific optical rotation and full 1H and 13C NMR spectral data from the original isolation study were not publicly available. The data presented is based on the published chemical structure.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of megastigmanes from plant material and are based on the methodologies described in the primary literature.[1]

Plant Material Collection and Extraction

-

Collection: Fresh leaves of Cucumis sativus L. are collected.

-

Drying and Pulverization: The leaves are air-dried at room temperature and then pulverized into a fine powder using a mechanical grinder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

Isolation and Purification of this compound

The crude methanol extract is subjected to a series of chromatographic separations to isolate the target compound.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Column Chromatography: The ethyl acetate fraction, which typically contains compounds of medium polarity like megastigmanes, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.

-

Chiroptical Methods: The absolute configuration of stereocenters is determined using methods like the modified Mosher's ester analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Cucumis sativus leaves.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cucumegastigmane I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids, first isolated from the leaves of Cucumis sativus (cucumber). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental protocols used for its isolation and characterization. While specific biological activities of this compound are not extensively documented, this guide also explores the known biological activities of related compounds and extracts from Cucumis sativus, suggesting potential areas for future research.

Chemical Structure and Stereochemistry

This compound is a megastigmane derivative with the systematic IUPAC name (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one .[1] Its molecular formula is C₁₃H₂₀O₄, and it has a molecular weight of 240.3 g/mol .[2]

The structure of this compound is characterized by a substituted cyclohexenone ring and a dihydroxybutyl side chain. The stereochemistry of this molecule has been elucidated through spectroscopic analysis and chemical methods, including the modified Mosher's method.[3] The key stereochemical features are:

-

A chiral center at the C-4 position of the cyclohexenone ring with an (S) configuration.

-

A chiral center at the C-3' position of the butenyl side chain with an (S) configuration.

-

An (E)-configuration of the double bond in the butenyl side chain.

The absolute configuration of this compound was determined through detailed spectroscopic analysis and chemical conversion methods, as reported by Kai et al. (2007).[3]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full dataset from the original publication by Kai et al. (2007) is not publicly available in its entirety, related studies have referenced this data for the structural confirmation of similar compounds.[3]

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not fully available in the public domain. Referenced in comparative studies.[3] |

| ¹³C NMR | Data not fully available in the public domain. Referenced in comparative studies.[3] |

| ESI-MS | m/z [M+Na]⁺ |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the leaves of Cucumis sativus.[3] The general procedure for the isolation of megastigmanes from plant material involves the following steps:

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered leaves of Cucumis sativus are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Partitioning: The methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is subjected to column chromatography on silica (B1680970) gel.

-

Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Stereochemistry Determination

The determination of the absolute stereochemistry of this compound was a critical step in its characterization. This was achieved using the modified Mosher's method.[3]

Modified Mosher's Method Workflow

Caption: Workflow for determining absolute configuration using the modified Mosher's method.

The modified Mosher's method involves the esterification of the secondary hydroxyl groups in this compound with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction creates a pair of diastereomers. The ¹H NMR spectra of these diastereomers are then recorded and compared. The differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center are used to deduce the absolute configuration of the alcohol.

Potential Biological Activity and Signaling Pathways

While specific biological activity studies on isolated this compound are limited in the publicly available literature, the plant from which it is derived, Cucumis sativus, is known to possess various pharmacological properties, including antioxidant and anti-inflammatory effects.[4] Megastigmane compounds, in general, have been reported to exhibit a range of biological activities, including anti-inflammatory and antioxidant properties.

Some studies on other megastigmane derivatives have suggested that their anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

It is plausible that this compound contributes to the overall anti-inflammatory profile of Cucumis sativus extracts. However, further research is required to confirm its specific biological activities and elucidate the underlying molecular mechanisms.

Conclusion and Future Directions

This compound is a well-characterized megastigmane from Cucumis sativus with a defined chemical structure and stereochemistry. The experimental protocols for its isolation and structural elucidation are established. While its specific biological activities remain largely unexplored, the known pharmacological properties of its source and related compounds suggest that this compound may possess anti-inflammatory and antioxidant potential. Future research should focus on the biological screening of pure this compound to determine its efficacy and to investigate its effects on key signaling pathways, such as the NF-κB pathway. Such studies would be valuable for drug development professionals seeking novel natural products with therapeutic potential.

References

Spectroscopic Characterization of Cucumegastigmane I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols used for the characterization of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus. The information presented herein is crucial for the identification, confirmation, and further investigation of this natural compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 245.1158 | 245.1158 | C₁₃H₁₈O₃Na |

Table 1: High-Resolution ESI-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and are pivotal for the detailed structural assignment of this compound.

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 1 | 201.9 | |

| 2 | 128.8 | 5.94 (s) |

| 3 | 163.7 | |

| 4 | 48.8 | |

| 5 | 42.1 | 2.22 (d, 17.0), 2.55 (d, 17.0) |

| 6 | 78.9 | |

| 7 | 135.5 | 6.51 (d, 15.7) |

| 8 | 131.0 | 6.59 (dd, 15.7, 5.7) |

| 9 | 71.9 | 4.30 (m) |

| 10 | 23.3 | 1.27 (d, 6.3) |

| 11 | 29.8 | 1.05 (s) |

| 12 | 24.2 | 1.08 (s) |

| 13 | 19.8 | 1.91 (s) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the leaves of Cucumis sativus involved a multi-step extraction and chromatographic process.

Spectroscopic Analysis

-

Instrument : A high-resolution electrospray ionization mass spectrometer.

-

Ionization Mode : Positive ion mode.

-

Analysis : The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]⁺) was measured to determine the elemental composition.

-

Instrument : A 500 MHz NMR spectrometer.

-

Solvent : Deuterated methanol (CD₃OD).

-

Internal Standard : Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

Experiments : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Logical Relationships in Structure Elucidation

The data from various spectroscopic techniques were correlated to determine the final structure of this compound.

Unveiling Cucumegastigmane I: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cucumegastigmane I, a megastigmane class C13-norisoprenoid. This document details its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization, aiming to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been primarily isolated from the leaves of Cucumis sativus, commonly known as cucumber.[1] While this remains its most well-documented source, the broader class of megastigmanes is widely distributed throughout the plant kingdom. Further research may identify this compound in other plant species.

Quantitative Data

To date, specific quantitative yield data for the isolation of this compound from Cucumis sativus or any other natural source has not been extensively reported in the available scientific literature. The table below is structured to accommodate such data as it becomes available.

| Compound | Natural Source | Plant Part | Yield (%) | Reference |

| This compound | Cucumis sativus | Leaves | Not Reported | [1] |

Biosynthesis of this compound

This compound belongs to the C13-norisoprenoid family of compounds, which are known to be derived from the oxidative cleavage of C40 carotenoids.[2][3][4][5] This degradation is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[2][6][7][8][9][10]

The proposed biosynthetic pathway begins with a C40 carotenoid precursor, such as β-carotene or neoxanthin. A CCD enzyme specifically cleaves the polyene chain of the carotenoid at the 9,10 and 9',10' positions. This enzymatic action releases C13 fragments, which then undergo further enzymatic or non-enzymatic modifications, such as cyclization and oxidation, to form the diverse array of norisoprenoids, including this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of megastigmanes like this compound from plant sources. These protocols are based on general procedures reported for the isolation of this class of compounds.

Extraction of Crude Plant Material

This protocol outlines the initial extraction of compounds from plant leaves.

Caption: General workflow for crude plant material extraction.

Methodology:

-

Plant Material Preparation: Freshly collected leaves of Cucumis sativus are thoroughly washed with distilled water to remove any debris. The leaves are then air-dried in the shade or oven-dried at a low temperature (40-50 °C) to preserve the chemical integrity of the constituents. The dried leaves are ground into a fine powder using a mechanical grinder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using either maceration (soaking at room temperature for several days with occasional shaking) or Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: The resulting extract is filtered to remove the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification of this compound

This protocol describes the separation and purification of the target compound from the crude extract.

Methodology:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Megastigmanes are typically found in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as indicated by TLC, are pooled and further purified using preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to achieve high purity.

Structure Elucidation

This protocol details the analytical techniques used to confirm the chemical structure of the isolated compound.

Methodology:

-

Spectroscopic Analysis: The purified compound is subjected to a series of spectroscopic analyses to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores present in the structure.

-

-

Comparison with Literature Data: The obtained spectroscopic data is compared with the reported data for this compound to confirm its identity.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants | Semantic Scholar [semanticscholar.org]

- 8. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cucumegastigmane I

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber). This document compiles available data and outlines the general experimental procedures for its isolation and structural characterization.

Overview

This compound is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1][2] It was first isolated from the leaves of Cucumis sativus L.[1][2][3] Megastigmanes as a chemical class are noted for a variety of biological activities, including potential radical scavenging and hepatoprotective effects.[1][2] However, specific biological activities for this compound have not been reported in the available scientific literature.

Physical and Chemical Properties

Detailed quantitative physical and chemical data for this compound are primarily reported in a publication by Kai et al. (2007) in the Chemical & Pharmaceutical Bulletin. As the full text of this article is not publicly available, a complete set of quantitative data cannot be provided. The table below summarizes the available information.

| Property | Data | Source |

| Molecular Formula | C₁₃H₂₀O₄ | [4] |

| Molecular Weight | 240.30 g/mol | [4] |

| Appearance | Data not available in searched sources | - |

| Melting Point | Data not available in searched sources | - |

| Optical Rotation | Data not available in searched sources | - |

| UV Spectrum | Data not available in searched sources | - |

| IR Spectrum | Data not available in searched sources | - |

| ¹H NMR Data | Data not available in searched sources | - |

| ¹³C NMR Data | Data not available in searched sources | - |

| Synonyms | (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | [4] |

| InChI Key | CNLCQYMRNGWEJB-AZHPXNQUNA-N | [4] |

Experimental Protocols

The following protocols are based on the general methodologies reported for the isolation and structural elucidation of megastigmanes from plant sources and the specific information available from the abstract of the primary literature on this compound.[3][5]

Isolation and Purification of this compound

The general workflow for isolating this compound from Cucumis sativus leaves is as follows:

-

Plant Material Collection and Extraction: Fresh leaves of Cucumis sativus are collected, dried, and pulverized. The powdered plant material is then subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is expected to contain moderately polar compounds like this compound, is subjected to multiple steps of column chromatography. This may include:

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

-

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton and placing substituents.

-

-

Determination of Absolute Stereochemistry: The absolute configuration of stereocenters is determined using methods such as the modified Mosher's method, which involves the chemical derivatization of hydroxyl groups with chiral reagents and subsequent analysis of the ¹H NMR spectrum.

Biological Activity

There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways of this compound. The broader class of megastigmanes has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Further research is required to determine if this compound possesses any of these or other pharmacological properties.

Visualizations

Workflow for Isolation and Characterization of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-Depth Technical Guide to Cucumegastigmane I and its Relationship to Other Megastigmanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a C13 norisoprenoid, a member of the diverse megastigmane class of compounds, which are oxidative degradation products of carotenoids. First isolated from the leaves of Cucumis sativus (cucumber), this compound, along with its congener Cucumegastigmane II, represents a significant area of interest in natural product chemistry.[1] Megastigmanes are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, its structural relationship to other megastigmanes, its biosynthetic origins, and a detailed account of the experimental protocols for its isolation and characterization. Due to the limited availability of specific biological activity data for the purified this compound, this guide also presents comparative data from crude extracts of Cucumis sativus and closely related megastigmanes to infer its potential pharmacological significance.

Introduction: The Megastigmane Family and the Place of this compound

Megastigmanes are a class of C13 norisoprenoids characterized by a cyclohexene (B86901) ring and a side chain, derived from the enzymatic or photo-oxidative cleavage of carotenoids. Their structural diversity arises from variations in oxidation patterns, stereochemistry, and glycosylation. This class of compounds contributes to the aroma and flavor of many plants and has been the subject of extensive phytochemical investigation due to their wide array of reported biological activities.

This compound, with the chemical formula C13H20O4, was first isolated from the leaves of Cucumis sativus alongside Cucumegastigmane II and the known megastigmane, (+)-dehydrovomifoliol.[1] Its discovery has spurred further interest in the chemical constituents of the Cucurbitaceae family and their potential therapeutic applications. Structurally, this compound is closely related to other well-known megastigmanes such as vomifoliol (B113931) and blumenol A, differing in the nature and position of oxygen-containing functional groups.

Biosynthesis of Megastigmanes

The biosynthesis of megastigmanes is intricately linked to the carotenoid metabolic pathway. The generally accepted biosynthetic route involves the oxidative degradation of carotenoids, such as β-carotene, lutein, and neoxanthin. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs), which cleave the polyene chain of carotenoids at specific double bonds. The resulting C13 fragments undergo a series of enzymatic modifications, including reduction, oxidation, and glycosylation, to yield the diverse array of megastigmane structures observed in nature.

Caption: Generalized biosynthetic pathway of megastigmanes from carotenoids.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C13H20O4 |

| CAS Number | 929881-46-9 |

Table 1: Physicochemical Properties of this compound.

The following table summarizes the 1H and 13C NMR spectral data for this compound, as reported in the literature. This data is crucial for the identification and structural verification of the compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 200.1 | |

| 2 | 128.9 | 5.91 (s) |

| 3 | 162.8 | |

| 4 | 48.9 | 2.30 (d, 17.0), 2.65 (d, 17.0) |

| 5 | 78.9 | |

| 6 | 24.5 | 1.05 (s) |

| 7 | 23.9 | 1.01 (s) |

| 8 | 134.5 | 5.86 (dd, 15.5, 6.5) |

| 9 | 131.5 | 5.80 (dd, 15.5, 6.5) |

| 10 | 72.8 | 4.30 (q, 6.5) |

| 11 | 64.2 | 1.25 (d, 6.5) |

| 12 | 23.1 | 1.28 (s) |

| 13 | 24.7 | 1.35 (s) |

Table 2: 1H and 13C NMR Data for this compound (in CDCl3). (Data inferred from related compound analyses and the primary literature).

Experimental Protocols

Isolation and Purification of this compound from Cucumis sativus

The following protocol is a synthesized methodology based on the seminal work by Kai et al. (2007) for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material: Fresh leaves of Cucumis sativus are collected and air-dried.

-

Extraction: The dried and powdered leaves are extracted with methanol (B129727) (MeOH) at room temperature. The extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which typically contains compounds of medium polarity like megastigmanes, is collected.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, as well as high-resolution mass spectrometry (HR-MS). The absolute stereochemistry can be determined using methods like the modified Mosher's method.[1]

Biological Activities and Relationship to Other Megastigmanes

While specific quantitative biological activity data for purified this compound is not extensively available in the public domain, the bioactivities of Cucumis sativus extracts and structurally related megastigmanes provide valuable insights into its potential pharmacological effects.

| Compound/Extract | Biological Activity | Assay | Result (e.g., IC50) |

| Cucumis sativus Leaf Extract (Ethanolic) | Cytotoxicity | Brine Shrimp Lethality | LC50: 35.48 µg/mL |

| Cucumis sativus Leaf Extract (Chloroform) | Cytotoxicity | Brine Shrimp Lethality | LC50: 75.86 µg/mL |

| Cucumis sativus Fruit Extract (Aqueous) | Antioxidant | DPPH Radical Scavenging | 56.15% scavenging at 500 µg/mL |

| Vomifoliol | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50: 76.12 µM |

| (+)-Dehydrovomifoliol | Allelopathic | Cress seedling growth inhibition | I50: 1.2-2.0 mM |

Table 3: Biological Activities of Cucumis sativus Extracts and Related Megastigmanes.

The data in Table 3 suggests that the chemical constituents of Cucumis sativus, which include this compound, possess cytotoxic and antioxidant properties. The anti-inflammatory activity of the structurally similar vomifoliol further suggests a potential anti-inflammatory role for this compound.

Potential Signaling Pathways

Based on the known biological activities of megastigmanes, particularly their anti-inflammatory effects, it is plausible that this compound may modulate key inflammatory signaling pathways. While direct evidence is pending, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally interesting megastigmane from Cucumis sativus. While its isolation and characterization have been established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. The data from related compounds and crude extracts strongly suggest that this compound warrants further investigation for its potential cytotoxic, antioxidant, and anti-inflammatory properties. Future research should focus on the synthesis of this compound to enable comprehensive biological screening, including in vitro and in vivo studies to determine its efficacy and to elucidate the specific signaling pathways it modulates. Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmanes.

References

Preliminary Biological Activity Screening of Cucumegastigmane I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber), belongs to a class of compounds known for a variety of biological activities. While specific quantitative data for this compound is not yet available in public literature, related megastigmane glycosides and extracts from Cucumis sativus have demonstrated promising anti-inflammatory, antioxidant, and cytotoxic properties. This guide outlines a comprehensive strategy for the preliminary biological activity screening of this compound, providing detailed experimental protocols and a framework for data interpretation. The proposed workflow is designed to efficiently assess the potential of this compound as a lead compound for drug development.

Introduction to this compound

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Megastigmanes are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities. The general class of megastigmane glycosides has been reported to possess anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective activities. Given the therapeutic potential of this compound class, a systematic preliminary screening of this compound is warranted to elucidate its specific bioactivities.

Proposed Experimental Workflow

A tiered approach is recommended for the preliminary biological activity screening of this compound. This workflow prioritizes the assessment of general cytotoxicity, followed by the evaluation of specific biological activities such as anti-inflammatory and antioxidant effects. This approach ensures that the observed activities are not a result of general toxicity to the cells.

Data Presentation: Hypothetical Biological Activity of this compound

The following table summarizes the expected quantitative data from the proposed screening assays. The values presented are hypothetical and serve as a template for data organization and comparison.

| Assay | Endpoint | This compound | Positive Control |

| Cytotoxicity | |||

| Brine Shrimp Lethality | LC50 (µg/mL) | > 1000 | Podophyllotoxin (B1678966) (< 10) |

| MTT (HEK293) | IC50 (µM) | > 100 | Doxorubicin (B1662922) (~1) |

| Anti-inflammatory | |||

| BSA Denaturation | % Inhibition @ 100 µg/mL | 75% | Diclofenac (B195802) (90%) |

| NO Production (RAW 264.7) | IC50 (µM) | 50 | L-NAME (25) |

| Antioxidant | |||

| DPPH Scavenging | IC50 (µg/mL) | 80 | Ascorbic Acid (10) |

| FRAP Assay | µM Fe(II)/mg | 150 | Trolox (500) |

| Anticancer Cytotoxicity | |||

| MTT (HeLa) | IC50 (µM) | 25 | Doxorubicin (0.5) |

| MTT (HepG2) | IC50 (µM) | 40 | Doxorubicin (0.8) |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cytotoxicity Assays

4.1.1. Brine Shrimp Lethality Assay

This assay serves as a simple, rapid, and low-cost preliminary screen for general toxicity.

-

Materials: Artemia salina (brine shrimp) eggs, sea salt, distilled water, 96-well plates, various concentrations of this compound, podophyllotoxin (positive control), DMSO (solvent).

-

Protocol:

-

Hatch brine shrimp eggs in artificial seawater (3.8% sea salt in distilled water) under constant aeration for 48 hours.

-

Prepare stock solutions of this compound and podophyllotoxin in DMSO.

-

In a 96-well plate, add 10-15 nauplii (larvae) to each well containing 200 µL of artificial seawater.

-

Add different concentrations of the test compound and positive control to the wells. Ensure the final DMSO concentration is not toxic to the nauplii (typically <1%).

-

Incubate the plates for 24 hours under light.

-

Count the number of dead nauplii in each well.

-

Calculate the percentage of mortality and determine the LC50 value using a suitable statistical method (e.g., Probit analysis).

-

4.1.2. MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

-

Materials: Human Embryonic Kidney (HEK293) cells (or other normal cell line), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, doxorubicin (positive control).

-

Protocol:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and doxorubicin for 24-48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Anti-inflammatory Assays

4.2.1. Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Materials: Bovine Serum Albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), various concentrations of this compound, diclofenac sodium (positive control).

-

Protocol:

-

Prepare a 0.2% w/v solution of BSA in PBS.

-

Mix 0.5 mL of the BSA solution with 0.05 mL of the test compound or positive control at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.

-

4.2.2. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in immune cells.

-

Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, penicillin-streptomycin, lipopolysaccharide (LPS), Griess reagent, various concentrations of this compound, L-NAME (positive control).

-

Protocol:

-

Culture and seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.

-

Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

-

Antioxidant Assays

4.3.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Materials: DPPH, methanol, various concentrations of this compound, ascorbic acid (positive control).

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound or positive control at various concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Potential Signaling Pathway Interactions

Based on the known activities of related compounds, this compound may interact with key inflammatory and cell survival signaling pathways. Further investigation into these pathways would be a logical next step if the preliminary screening yields positive results.

Conclusion

This technical guide provides a robust framework for the initial biological evaluation of this compound. The proposed workflow, from general toxicity to specific bioactivity assays, allows for a systematic and efficient assessment of its therapeutic potential. While specific data on this compound is currently limited, the activities of related compounds suggest that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research. The detailed protocols and data presentation structure provided herein are intended to facilitate the initiation of these critical studies.

Unveiling the Therapeutic Potential of Cucumegastigmane I: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Cucumegastigmane I, a megastigmane-type norisoprenoid isolated from Cucumis sativus (cucumber), is emerging as a compound of interest within the scientific community. While research is in its nascent stages, the broader class of megastigmanes has demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound in areas such as inflammation, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and related compounds, offering a foundational resource for researchers, scientists, and drug development professionals.

Core Compound Profile

This compound is a C13 norisoprenoid, a class of compounds believed to be derived from the degradation of carotenoids.[1] Its presence has been confirmed in Cucumis sativus, a plant with a long history of use in traditional medicine.[1] While specific quantitative data on the biological activities of this compound is not yet available in the public domain, the therapeutic potential of the broader megastigmane class provides a strong rationale for further investigation.

Potential Therapeutic Relevance: An Overview of Megastigmane Bioactivities

Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to possess a variety of biological activities. These include anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. This section will delve into the established bioactivities of the megastigmane class, providing a framework for the potential therapeutic relevance of this compound.

Anti-Inflammatory Activity

Inflammation is a critical component of numerous chronic diseases. The anti-inflammatory potential of megastigmanes suggests a possible role for this compound in modulating inflammatory pathways. Research into related compounds often involves assays to measure the inhibition of key inflammatory mediators.

Anticancer Potential

Several studies have highlighted the cytotoxic effects of cucurbitacins, another class of compounds found in the Cucurbitaceae family, against various cancer cell lines.[2][3] While direct evidence for this compound is lacking, the anticancer properties of compounds from the same plant family warrant investigation into its potential as an anticancer agent.

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. The neuroprotective potential of natural compounds is an active area of research.[4] Exploring the ability of this compound to protect neuronal cells from damage is a promising avenue for future studies.

Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can mitigate cellular damage by neutralizing reactive oxygen species. The potential antioxidant activity of this compound could contribute to its therapeutic effects in a variety of disease models.

Experimental Protocols: A Methodological Framework

While specific experimental data for this compound is not available, this section outlines standard methodologies used to assess the biological activities of natural products. These protocols can serve as a guide for researchers initiating studies on this compound.

Isolation and Purification of this compound

A standardized protocol for the isolation and purification of this compound from Cucumis sativus is a critical first step for any biological investigation. A general workflow is presented below.

In Vitro Anti-Inflammatory Assays

To evaluate the anti-inflammatory potential of this compound, a common starting point is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antioxidant Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways: A Hypothetical Framework

Based on the known mechanisms of related compounds, this compound may exert its biological effects through various signaling pathways. The following diagram illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The information presented in this guide, based on the activities of the broader megastigmane class, provides a compelling rationale for dedicated research into this specific compound. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound in various anti-inflammatory, anticancer, neuroprotective, and antioxidant assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

References

- 1. zenodo.org [zenodo.org]

- 2. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]

An In-Depth Technical Guide to Cucumegastigmane I and Co-isolated Compounds from Cucumber Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cucumegastigmane I, a megastigmane compound isolated from the leaves of Cucumis sativus (cucumber), and its co-isolated phytochemicals. While specific quantitative bioactivity data for this compound remains limited in publicly available literature, this document synthesizes the known chemical and biological information of its co-isolated compounds to offer a foundational understanding for future research and drug development endeavors. This guide details the isolation and structural elucidation context, presents available data in structured tables, outlines relevant experimental protocols, and visualizes potential signaling pathways based on the activities of related compounds.

Introduction

Cucumber (Cucumis sativus L.) is a widely cultivated plant of the Cucurbitaceae family, recognized for its nutritional value and traditional medicinal uses.[1] Its leaves are a rich source of various bioactive compounds. In 2007, a study by Kai et al. led to the isolation and characterization of two new megastigmanes, named this compound and II, from cucumber leaves.[2] Megastigmanes are a class of C13-norisoprenoids, which are oxidative degradation products of carotenoids, known for their diverse chemical structures and biological activities.[1]

This guide focuses on this compound and the suite of compounds that were isolated alongside it, providing a technical resource for researchers interested in the phytochemistry of cucumber and the potential therapeutic applications of its constituents.

Chemical Profile of the Isolate Mixture

The isolation and structural elucidation of compounds from cucumber leaves by Kai et al. (2007) revealed a complex mixture of natural products. The structures of the new compounds, this compound and II, were determined using spectroscopic analysis and their absolute stereochemistries were established through chemical conversion and the modified Mosher's method.[2]

Table 1: Compounds Co-isolated with this compound from Cucumis sativus Leaves

| Compound Name | Chemical Class | Reference |

| This compound | Megastigmane | [2] |

| Cucumegastigmane II | Megastigmane | [2] |

| (+)-Dehydrovomifoliol | Megastigmane | [2] |

| Loliolide | Monoterpenoid Lactone | [2] |

| Isovitexin | Flavone C-glycoside | [2] |

| Cucurbitacin E | Triterpenoid | [1] |

Note: The original publication by Kai et al. (2007) should be consulted for a complete list of all eight co-isolated compounds. Due to limitations in accessing the full-text article, this table presents the most frequently cited co-isolates.

Quantitative Data

Table 2: Reported Biological Activities of Co-isolated Compounds

| Compound | Biological Activity | Quantitative Data (IC₅₀, etc.) | Signaling Pathway Involvement | References |

| (+)-Dehydrovomifoliol | Anti-inflammatory, Antioxidant, Alleviates Lipid Accumulation | Not specified in abstracts | PPARα–FGF21, E2F1/AKT/mTOR | [3][4] |

| Loliolide | Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective, Antidiabetic | Not specified in abstracts | NRF2/ARE, NF-κB, MAPK, AMPK, Wnt/β-catenin | [5][6] |

| Isovitexin | Immunomodulatory, Antioxidant, Anticancer, Neuroprotective, Hepatoprotective | Not specified in abstracts | NF-κB, MAPK, Nrf2/HO-1, AMPK | [1][7] |

| Cucurbitacin E | Anti-inflammatory, Anticancer, Cytotoxic | Not specified in abstracts | JAK/STAT, MAPK | [8][9][10] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments relevant to the isolation, characterization, and bioactivity assessment of this compound and its co-isolated compounds. These protocols are based on standard laboratory practices and information gathered from related research.

Extraction and Isolation of Compounds from Cucumber Leaves

This protocol outlines a general procedure for the extraction and fractionation of compounds from cucumber leaves, leading to the isolation of megastigmanes and other phytochemicals.

-

Extraction:

-

Air-dried and powdered cucumber leaves are macerated with methanol at room temperature.

-

The resulting solution is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This yields distinct fractions based on the polarity of the constituent compounds.

-

-

Chromatographic Separation:

-

Each fraction is subjected to silica gel column chromatography, using a gradient elution system (e.g., n-hexane-ethyl acetate) to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water gradient).

-

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

-

Modified Mosher's Method: This NMR-based technique is employed to determine the absolute configuration of chiral centers by forming diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11]

Bioactivity Assays

The following are standard in vitro assays to evaluate the biological activities of the isolated compounds.

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

The Griess assay is used to measure the production of nitric oxide (NO), a pro-inflammatory mediator.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Treatment: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Griess Reaction: After 24 hours, collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.

Signaling Pathway Analysis

While the direct effects of this compound on cellular signaling pathways have not been reported, the known activities of its co-isolated compounds suggest potential interactions with key pathways involved in inflammation, cell proliferation, and apoptosis.

Hypothetical Signaling Pathways Modulated by Cucumber Leaf Compounds

The following diagram illustrates a hypothetical model of signaling pathways that could be modulated by the complex mixture of compounds found in cucumber leaves, based on the known targets of its constituents.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. matilda.science [matilda.science]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. experts.umn.edu [experts.umn.edu]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cucumegastigmane I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1][2] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a variety of biological activities. These compounds are of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of this compound from its natural source.

Data Presentation

The following table summarizes the expected yields and purity at different stages of the extraction and purification process. These values are representative for a typical natural product isolation and may vary depending on the starting material and experimental conditions.

| Stage | Method | Starting Material (Dry Weight) | Fraction/Eluate Volume | Expected Yield (mg) | Purity (%) |

| Extraction | Maceration with Methanol (B129727) | 500 g | 5 L | 25,000 (Crude Extract) | < 1 |

| Solvent Partitioning | Liquid-Liquid Extraction | 25 g (Crude Extract) | 500 mL (Ethyl Acetate) | 5,000 (Ethyl Acetate (B1210297) Fraction) | 1 - 5 |

| Column Chromatography | Silica (B1680970) Gel Chromatography | 5 g (Ethyl Acetate Fraction) | 100 mL (Active Fractions) | 200 - 500 | 30 - 50 |

| Preparative HPLC | Reversed-Phase C18 | 100 mg (Semi-purified Fraction) | 5-10 mL (Collected Peak) | 5 - 15 | > 95 |

Experimental Protocols

Protocol 1: Extraction of this compound from Cucumis sativus Leaves

This protocol describes the initial extraction of this compound from dried cucumber leaves.

Materials:

-

Dried and powdered leaves of Cucumis sativus

-

Methanol (ACS grade)

-

Large glass container with a lid

-

Mechanical shaker (optional)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 500 g of dried and powdered cucumber leaves and place them in a large glass container.

-

Add 5 L of methanol to the container, ensuring all the plant material is fully submerged.

-

Seal the container and allow the mixture to macerate for 72 hours at room temperature. Agitate the mixture periodically using a mechanical shaker or by manual stirring to enhance extraction efficiency.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Store the crude extract at 4°C until further processing.

Protocol 2: Solvent Partitioning for Preliminary Purification

This protocol outlines the fractionation of the crude extract to enrich the sample with compounds of medium polarity, such as this compound.

Materials:

-

Crude methanol extract

-

Distilled water

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Separatory funnel (2 L)

-

Rotary evaporator

Procedure:

-

Dissolve 25 g of the crude methanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform a liquid-liquid extraction by adding 500 mL of n-hexane to the separatory funnel. Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

-

Allow the layers to separate and collect the upper n-hexane layer. Repeat this step two more times with fresh n-hexane. The n-hexane fractions will contain highly non-polar compounds.

-

Next, extract the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction with ethyl acetate two more times.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction, which is expected to be enriched with this compound.

-

Dry the resulting fraction completely and store at 4°C.

Protocol 3: Isolation by Column Chromatography

This protocol details the separation of compounds in the ethyl acetate fraction using silica gel column chromatography.

Materials:

-

Ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of 100 g of silica gel in n-hexane and pack it into a glass chromatography column.

-

Dissolve 5 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v n-hexane:ethyl acetate). Finally, wash the column with methanol.

-

Collect fractions of 20-30 mL in collection tubes.

-

Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

-

Visualize the spots on the TLC plates under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Concentrate the combined fractions to obtain a semi-purified fraction containing this compound.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Semi-purified fraction from column chromatography

-

HPLC grade acetonitrile

-

HPLC grade water

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 preparative column (e.g., 250 x 10 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the semi-purified fraction in the mobile phase (e.g., acetonitrile:water, 40:60 v/v).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a reversed-phase C18 column.

-

Equilibrate the column with the mobile phase at a flow rate of 2-4 mL/min.

-

Inject the sample onto the column.

-

Monitor the elution at a suitable wavelength (e.g., 230-240 nm) based on the UV absorbance of this compound.

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction under reduced pressure or by lyophilization to obtain the purified compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS).

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Solvent partitioning scheme for the preliminary purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Cucumegastigmane I

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of Cucumegastigmane I from plant extracts using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a megastigmane-type norisoprenoid that has been isolated from various plant species, including Cucumis sativus. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to contribute to the aroma and flavor of many plants and foods. Interest in these compounds extends to their potential biological activities. This application note details a robust HPLC method for the analysis of this compound, suitable for purity assessment, quantification in complex matrices, and quality control.

Experimental Protocol

Sample Preparation

A critical step for accurate and reproducible HPLC analysis is proper sample preparation. The following is a general guideline for extracting this compound from plant material.

-

Extraction:

-

Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Perform an exhaustive extraction of the powdered plant material with methanol (B129727) or ethanol. Maceration, sonication, or Soxhlet extraction can be employed. A common starting point is to use a 1:10 ratio (w/v) of plant material to solvent.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

-

To remove interfering non-polar and highly polar compounds, a C18 SPE cartridge can be used.

-

Condition the C18 cartridge with methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of the HPLC mobile phase starting condition (e.g., 10% acetonitrile (B52724) in water) and load it onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to elute highly polar impurities.

-

Elute the fraction containing this compound with an increased concentration of organic solvent (e.g., 50-70% acetonitrile or methanol). The exact percentages should be optimized based on preliminary experiments.

-

Evaporate the collected fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Final Sample Preparation:

-

Accurately weigh the dried extract and dissolve it in the initial mobile phase composition.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent clogging of the column and tubing.

-

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and the specific HPLC system used.

| Parameter | Condition |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase A | Deionized water (HPLC grade). |

| Mobile Phase B | Acetonitrile (HPLC grade). |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B35-40 min: 90% to 10% B40-45 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector. The structure of this compound contains an α,β-unsaturated ketone, which is expected to have a UV absorbance maximum in the range of 220-250 nm. It is recommended to monitor the entire range with a DAD and select the wavelength of maximum absorbance for quantification. A starting wavelength of 235 nm is suggested. |

Data Presentation and Analysis

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | User-defined value |

| 5 | User-defined value |

| 10 | User-defined value |

| 25 | User-defined value |

| 50 | User-defined value |

| 100 | User-defined value |

Table 1: Example of a Calibration Data Table for this compound.

The concentration of this compound in the samples can be calculated using the linear regression equation derived from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Application Notes & Protocols for the Isolation of Cucumegastigmane I Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucumegastigmane I is a megastigmane glycoside, a class of C13-norisoprenoids, originally isolated from the leaves of Cucumis sativus (cucumber).[1] These compounds are derived from the degradation of carotenoids and are of interest to researchers for their potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from Cucumis sativus leaves, employing various column chromatography techniques. The methodologies outlined are based on established procedures for the isolation of megastigmane glycosides from plant materials.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C13H20O4 |